molecular formula C7H7N3O B122559 8-Methoxyimidazo[1,2-A]pyrazine CAS No. 142744-37-4

8-Methoxyimidazo[1,2-A]pyrazine

Cat. No. B122559
CAS RN: 142744-37-4
M. Wt: 149.15 g/mol
InChI Key: PVQZROXLZRBGKP-UHFFFAOYSA-N
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Description

8-Methoxyimidazo[1,2-A]pyrazine is a chemical compound with the molecular formula C7H7N3O . It is a type of heterocyclic compound, which are common in the structure of drugs used clinically to deal with diseases .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a similar class of compounds, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of 8-Methoxyimidazo[1,2-A]pyrazine consists of a six-membered nitrogen-bridged heterocyclic ring . The InChI code for this compound is InChI=1S/C7H7N3O/c1-11-7-6-8-2-4-10 (6)5-3-9-7/h2-5H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 8-Methoxyimidazo[1,2-A]pyrazine is 149.15 g/mol . It has a topological polar surface area of 39.4 Ų and a complexity of 142 .

Scientific Research Applications

Organic Synthesis and Drug Development

8-Methoxyimidazo[1,2-A]pyrazine serves as a versatile scaffold in organic synthesis. Its structure allows for various substitutions that can lead to the development of new pharmaceutical compounds with potential therapeutic effects .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its biological activity. It’s involved in the synthesis of molecules that may interact with biological targets, potentially leading to new treatments for various diseases .

Agriculture

The compound’s derivatives could be explored for their potential use in agriculture, such as the development of new pesticides or growth regulators that could help in crop protection and yield improvement .

Environmental Science

In environmental science, 8-Methoxyimidazo[1,2-A]pyrazine might be used in the study of environmental pollutants. Its derivatives could serve as markers or probes in the detection and analysis of environmental contaminants .

Material Science

This compound could also have applications in material science, particularly in the development of new materials with specific optical or electronic properties, which could be used in various technologies .

Analytical Chemistry

In analytical chemistry, 8-Methoxyimidazo[1,2-A]pyrazine and its derivatives can be important for method development. They may act as standards or reagents in the quantification and qualification of chemical substances .

Pharmacology

The pharmacological applications of 8-Methoxyimidazo[1,2-A]pyrazine are significant. It can be used in the synthesis of compounds with potential pharmacological activities, contributing to drug discovery and development processes .

Biochemistry

Lastly, in biochemistry, this compound can be used to study biological processes and pathways. Its derivatives may interact with enzymes or receptors, providing insights into their mechanisms of action .

Safety and Hazards

The safety data sheet for 8-Methoxyimidazo[1,2-A]pyrazine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Recent research has focused on developing eco-friendly, metal-free direct synthesis methods for imidazo[1,2-a]pyridines . This suggests that future research may continue to explore environmentally benign synthetic strategies for similar compounds like 8-Methoxyimidazo[1,2-A]pyrazine.

properties

IUPAC Name

8-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-6-8-2-4-10(6)5-3-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQZROXLZRBGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567144
Record name 8-Methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxyimidazo[1,2-A]pyrazine

CAS RN

142744-37-4
Record name 8-Methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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